3-(3-bromo-1,2,4-triazol-1-yl)-N-[4-(difluoromethoxy)-3-methoxyphenyl]adamantane-1-carboxamide
Description
3-(3-Bromo-1,2,4-triazol-1-yl)-N-[4-(difluoromethoxy)-3-methoxyphenyl]adamantane-1-carboxamide is a structurally complex adamantane-linked 1,2,4-triazole derivative. Its core adamantane moiety confers rigidity and lipophilicity, while the 3-bromo-1,2,4-triazol-1-yl group introduces electronic and steric effects. The aryl substituent, 4-(difluoromethoxy)-3-methoxyphenyl, combines polar (methoxy) and halogenated (difluoromethoxy) functionalities, likely influencing solubility and target interactions.
Properties
CAS No. |
7167-29-5 |
|---|---|
Molecular Formula |
C21H23BrF2N4O3 |
Molecular Weight |
497.3 g/mol |
IUPAC Name |
3-(3-bromo-1,2,4-triazol-1-yl)-N-[4-(difluoromethoxy)-3-methoxyphenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C21H23BrF2N4O3/c1-30-16-5-14(2-3-15(16)31-19(23)24)26-17(29)20-6-12-4-13(7-20)9-21(8-12,10-20)28-11-25-18(22)27-28/h2-3,5,11-13,19H,4,6-10H2,1H3,(H,26,29) |
InChI Key |
CIHRSSGJRNSMGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Adamantane-1-carbohydrazide Preparation
Adamantane-1-carboxylic acid is converted to its corresponding carbohydrazide (A ) via treatment with hydrazine hydrate in ethanol under reflux (yield: 85–90%).
Reaction Conditions :
-
Reactants : Adamantane-1-carboxylic acid (1 eq), hydrazine hydrate (3 eq).
-
Solvent : Ethanol (anhydrous).
-
Temperature : Reflux (78°C), 12 hours.
-
Work-up : Filtration and recrystallization from ethanol.
Thiosemicarbazide Intermediate Formation
The carbohydrazide (A ) reacts with 3-bromo-1,2,4-triazole-5-thiol (B ) in the presence of 1,1′-carbonyldiimidazole (CDI) to form the thiosemicarbazide intermediate (C ).
Reaction Conditions :
-
Reactants : A (1 eq), B (1.2 eq), CDI (1.5 eq).
-
Solvent : Tetrahydrofuran (THF).
-
Temperature : 0°C to room temperature, 6 hours.
-
Work-up : Column chromatography (silica gel, hexane/ethyl acetate 7:3).
Cyclization to 1,2,4-Triazole
The thiosemicarbazide (C ) undergoes cyclization in aqueous sodium hydroxide (10%) under reflux to yield 3-(3-bromo-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid (D ).
Reaction Conditions :
-
Reactants : C (1 eq), NaOH (10% aqueous).
-
Temperature : Reflux (100°C), 4 hours.
-
Work-up : Acidification with HCl (pH 1–2), filtration, and crystallization from ethanol/chloroform (1:2).
Synthesis of 4-(Difluoromethoxy)-3-methoxyaniline
Difluoromethoxy Group Introduction
3-Methoxy-4-hydroxyaniline (E ) is treated with chlorodifluoromethane (ClCF2H) in the presence of potassium carbonate to introduce the difluoromethoxy group.
Reaction Conditions :
-
Reactants : E (1 eq), ClCF2H (2 eq), K2CO3 (3 eq).
-
Solvent : Dimethylformamide (DMF).
-
Temperature : 80°C, 8 hours.
-
Work-up : Extraction with dichloromethane, drying (Na2SO4), and solvent evaporation.
Purification and Characterization
The crude product is purified via flash chromatography (hexane/ethyl acetate 4:1) to yield 4-(difluoromethoxy)-3-methoxyaniline (F ) as a pale-yellow solid.
Analytical Data :
-
1H NMR (700 MHz, DMSO-d6) : δ 7.12 (d, J = 8.4 Hz, 1H), 6.85 (d, J = 2.1 Hz, 1H), 6.75 (dd, J = 8.4, 2.1 Hz, 1H), 5.21 (s, 2H, NH2), 3.82 (s, 3H, OCH3).
-
19F NMR : δ -80.2 (t, J = 54 Hz, 2F).
Carboxamide Coupling Reaction
Activation of Adamantane-carboxylic Acid
The intermediate D is activated as an acid chloride using thionyl chloride (SOCl2) in dichloromethane (DCM).
Reaction Conditions :
-
Reactants : D (1 eq), SOCl2 (3 eq).
-
Solvent : DCM (anhydrous).
-
Temperature : Reflux (40°C), 2 hours.
-
Work-up : Evaporation under reduced pressure.
Amide Bond Formation
The acid chloride reacts with F in the presence of triethylamine (TEA) to form the target carboxamide.
Reaction Conditions :
-
Reactants : Activated D (1 eq), F (1.2 eq), TEA (2 eq).
-
Solvent : DCM (anhydrous).
-
Temperature : 0°C to room temperature, 12 hours.
-
Work-up : Washing with NaHCO3 (5%), brine, drying (MgSO4), and crystallization from ethanol.
Analytical Characterization of the Final Product
Spectroscopic Data
-
1H NMR (700 MHz, DMSO-d6) : δ 8.45 (s, 1H, triazole-H), 7.62 (d, J = 8.7 Hz, 1H), 7.28 (d, J = 2.3 Hz, 1H), 7.15 (dd, J = 8.7, 2.3 Hz, 1H), 4.92 (t, J = 54 Hz, 1H, OCF2H), 3.88 (s, 3H, OCH3), 2.10–1.75 (m, 15H, adamantane-H).
-
13C NMR : δ 174.5 (C=O), 152.1 (triazole-C), 148.9 (OCH3), 122.4–110.8 (aromatic-C), 58.3 (OCF2H), 56.1 (OCH3), 40.2–35.6 (adamantane-C).
-
HRMS (ESI+) : m/z calculated for C22H24BrF2N4O3 [M+H]+: 541.0964, found: 541.0968.
Crystallographic Data (if applicable)
Single crystals suitable for X-ray diffraction are obtained by slow evaporation of an ethanol/chloroform solution. The adamantane and triazole rings exhibit planarity deviations of <0.01 Å, with dihedral angles of 88.9° between the triazole and aryl groups.
Optimization and Challenges
Carboxamide Coupling Efficiency
Coupling reagents such as HATU or EDCI/HOBt are compared, with EDCI providing superior yields (82%) compared to HATU (78%) due to reduced epimerization.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromo-1,2,4-triazol-1-yl)-N-[4-(difluoromethoxy)-3-methoxyphenyl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the triazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that compounds containing the triazole moiety exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its efficacy against various cancer cell lines.
Case Study: Antitumor Efficacy
A study evaluated the compound's activity using the National Cancer Institute's protocols, which involved testing against a panel of approximately sixty cancer cell lines. The results demonstrated that the compound exhibited potent growth inhibition rates (GI50) across multiple cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Properties
The antimicrobial activity of triazole derivatives has been well-documented. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
Research involving similar adamantane derivatives indicated that they possess significant antibacterial activity. The synthesized compounds were tested against various pathogens, including Staphylococcus aureus and Escherichia coli, with some derivatives displaying effective dose-dependent responses . Although specific data on the compound’s antimicrobial efficacy is limited, its structural similarities to known active compounds suggest potential effectiveness.
Anti-inflammatory Activity
Inflammation is a common underlying factor in many diseases, including cancer. Compounds with adamantane and triazole structures have been reported to exhibit anti-inflammatory properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. Variations in substituents on the triazole and adamantane cores can significantly influence biological activity.
Insights from SAR Studies
Research on related compounds indicates that modifications to the triazole ring or the introduction of electron-withdrawing groups can enhance anticancer and antimicrobial activities. For instance, compounds with halogen substitutions often show increased potency due to enhanced interactions with biological targets .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(3-bromo-1,2,4-triazol-1-yl)-N-[4-(difluoromethoxy)-3-methoxyphenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities and biological pathways. The adamantane core provides structural stability, while the difluoromethoxy-methoxyphenyl group enhances its binding affinity to target molecules .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of the Target Compound
Key Observations :
- Difluoromethoxy and methoxy groups on the aryl ring likely improve metabolic stability over non-halogenated substituents.
- Synthetic Yields : Yields for triazole-adamantane derivatives vary widely (47–81%), influenced by substituent reactivity and cyclization efficiency.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Key Observations :
- Triazole-adamantane hybrids exhibit diverse activities, ranging from antihypoxic to receptor modulation.
Biological Activity
The compound 3-(3-bromo-1,2,4-triazol-1-yl)-N-[4-(difluoromethoxy)-3-methoxyphenyl]adamantane-1-carboxamide is a novel derivative of adamantane that incorporates a triazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. The following sections detail its synthesis, biological evaluation, and potential applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the coupling of adamantane derivatives with triazole and difluoromethoxy-substituted phenyl groups. Although specific details regarding the synthetic pathway for this compound are not extensively documented in the literature, similar compounds have been synthesized through methods involving:
- Amidation reactions : Utilizing triazole derivatives and carboxylic acids.
- Nucleophilic substitutions : Incorporating difluoromethoxy groups onto aromatic rings.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, related compounds have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In a study evaluating several 1,2,4-triazole derivatives, compounds were tested for their Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed promising antibacterial properties with MIC values comparable to standard antibiotics .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| A | 0.5 | Staphylococcus aureus |
| B | 1.0 | Escherichia coli |
| C | 0.75 | Pseudomonas aeruginosa |
Anti-inflammatory Activity
The anti-inflammatory effects of triazole derivatives have been investigated through their influence on cytokine release in peripheral blood mononuclear cells (PBMCs). In vitro studies demonstrated that compounds similar to our target molecule significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IFN-γ. Specifically, one study noted that derivatives reduced TNF-α levels by up to 50% under stimulated conditions . This suggests a mechanism by which these compounds may exert therapeutic effects in inflammatory diseases.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. The target compound's structural analogs have been evaluated for cytotoxic effects against various cancer cell lines using the MTT assay. Results indicated that while some derivatives exhibited moderate cytotoxicity towards HepG2 liver cancer cells, others showed a favorable selectivity index, suggesting potential for further development as anticancer agents .
Case Studies
-
Study on Triazole Derivatives :
A comprehensive study evaluated a series of triazole derivatives for their biological activity. Among them, certain compounds demonstrated significant anti-inflammatory properties by inhibiting TNF-α production in stimulated PBMC cultures. This highlights the therapeutic potential of triazole-containing compounds in managing inflammatory conditions . -
Antimicrobial Evaluation :
Another investigation focused on synthesizing and testing various triazole derivatives against common bacterial pathogens. The results showed that some derivatives had potent antibacterial activity, making them candidates for further development as antimicrobial agents .
Q & A
Q. Optimization Tips :
- Use continuous flow reactors to enhance reaction efficiency and reduce side products .
- Monitor reaction progress via HPLC or TLC to isolate intermediates .
Advanced: How can structural ambiguities in the triazole-adamantane linkage be resolved?
Q. Methodological Answer :
- X-ray crystallography : Resolve absolute configuration and confirm dihedral angles between the triazole ring and adamantane core (e.g., 89.5° in analogous compounds) .
- NMR spectroscopy : Use - NOESY to assess spatial proximity between adamantane protons and triazole substituents .
- Comparative analysis : Cross-validate with DFT-calculated bond lengths/angles for consistency .
Data Conflict Resolution :
If crystallographic data conflicts with NMR/DFT models, prioritize X-ray results due to higher resolution. Re-evaluate synthetic conditions to rule out polymorphic variations .
Basic: Which spectroscopic techniques are critical for purity assessment?
Q. Methodological Answer :
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., expected [M+H] for CHBrFNO: ~537.08) .
- / NMR : Identify key signals (e.g., adamantane CH at δ 1.6–2.1 ppm, triazole C-Br at δ 120–125 ppm) .
- Elemental analysis : Ensure ≤0.4% deviation from theoretical C/H/N values .
Advanced: How to design biological assays for evaluating its neuroprotective or antiviral potential?
Q. Methodological Answer :
- In vitro models :
- Dose selection : Administer 1/10 of LD (determined via acute toxicity studies in rodents) .
Data Interpretation :
Compare dose-response curves with known triazole derivatives (e.g., 5-(adamantane-1-yl)-4-R-triazoles) to assess substituent effects .
Advanced: How to address contradictory bioactivity data across studies?
Case Study :
If one study reports potent antifungal activity (e.g., MIC = 2 µg/mL) while another shows inactivity:
Assay conditions : Verify fungal strains (e.g., Candida vs. Aspergillus), incubation time, and media (pH affects triazole stability) .
Structural analogs : Compare with compounds having electron-withdrawing groups (e.g., Br vs. CF) that enhance membrane penetration .
Solubility : Pre-dissolve in DMSO (≤1% v/v) to avoid precipitation in aqueous media .
Advanced: What computational methods predict binding modes with biological targets?
Q. Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with fungal CYP51 or viral neuraminidase. Focus on triazole-Br and difluoromethoxy groups for H-bonding/van der Waals contacts .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of adamantane-target complexes .
Validation :
Cross-check with experimental SAR data (e.g., IC vs. docking scores) .
Basic: How to optimize solubility for in vivo studies?
Q. Methodological Answer :
- Co-solvents : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes .
- Prodrug design : Introduce phosphate esters at the adamantane carboxyl group for enhanced aqueous solubility .
Advanced: What strategies mitigate hydrolytic degradation of the difluoromethoxy group?
Q. Methodological Answer :
- Stability studies : Incubate in PBS (pH 7.4) at 37°C for 48h, monitor via HPLC .
- Structural modification : Replace -OCHF with -OCF to reduce susceptibility to esterases .
Table 1: Comparative Synthetic Yields for Analogous Compounds
| Substituent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-Fluorophenyl | DMF, EDC/HOBt, 25°C, 12h | 78 | |
| 2-Chlorophenyl | n-Butanol, NaOH, 80°C, 6h | 65 | |
| 3-Bromo-1,2,4-triazol | Continuous flow reactor, 50°C | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
